N,N-dimethylpiperidine-3-sulfonamide hydrochloride
Overview
Description
Scientific Research Applications
Chromatographic Properties
N,N-Dimethylpiperidine-3-sulfonamide hydrochloride derivatives have been studied for their chromatographic properties. Vandenheuvel and Gruber (1975) found that N-dimethylaminomethylene derivatives react readily with primary sulfonamides, forming compounds with excellent gas-liquid chromatographic properties, convenient for biological studies such as the determination of sulfonamides in ovine blood (Vandenheuvel & Gruber, 1975).
Antitumor Activity
Sulfonamide-focused libraries, including derivatives of N,N-dimethylpiperidine-3-sulfonamide hydrochloride, have been evaluated for their antitumor effects. Owa et al. (2002) reported that such compounds showed potent cell cycle inhibition properties and progressed to clinical trials as antimitotic agents and antiproliferative agents in various cancer cell lines (Owa et al., 2002).
Synthesis and Characterization for Medical Applications
Yeşildağ et al. (2014) explored the synthesis of acridine sulfonamide compounds, including N,N-dimethylpiperidine-3-sulfonamide hydrochloride derivatives, which were synthesized using a green solvent. These compounds showed inhibitory effects on human carbonic anhydrase isoenzymes, suggesting potential medical applications (Yeşildağ et al., 2014).
Green Chemistry and Clinical Diagnostics
Natrajan and Wen (2013) discussed the synthesis of chemiluminescent N-sulfopropyl acridinium esters in ionic liquids as a safer alternative to traditional methods. These compounds, derived from N,N-dimethylpiperidine-3-sulfonamide hydrochloride, are used in automated immunoassays for clinical diagnostics (Natrajan & Wen, 2013).
Neuroprotective Effects
Lu and Mattson (2001) investigated the neuroprotective effects of dimethyl sulfoxide, a solvent for compounds like N,N-dimethylpiperidine-3-sulfonamide hydrochloride, on hippocampal neurons. They found that it can suppress glutamate responses and protect against excitotoxic neuron death (Lu & Mattson, 2001).
properties
IUPAC Name |
N,N-dimethylpiperidine-3-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-9(2)12(10,11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDGBDIPDMQHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylpiperidine-3-sulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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